molecular formula C20H13N3OS2 B2725157 N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1H-indole-3-carboxamide CAS No. 1210210-24-4

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1H-indole-3-carboxamide

Cat. No.: B2725157
CAS No.: 1210210-24-4
M. Wt: 375.46
InChI Key: LUKJYOPCKAOSMQ-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1H-indole-3-carboxamide is a recognized and potent ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β), a serine/threonine kinase with central roles in cellular signaling, proliferation, and survival. This compound has demonstrated significant research value in the study of neurological disorders and oncology. Its primary mechanism of action involves the selective inhibition of GSK-3β, which subsequently leads to the accumulation and nuclear translocation of β-catenin, a key transducer of the Wnt signaling pathway [https://pubmed.ncbi.nlm.nih.gov/25857257/]. In models of neurodegenerative disease, this inhibition has shown neuroprotective effects, including the reduction of tau hyperphosphorylation, a hallmark pathology in Alzheimer's disease, and the promotion of hippocampal neurogenesis, positioning it as a valuable chemical probe for investigating disease mechanisms and potential therapeutic strategies [https://pubmed.ncbi.nlm.nih.gov/25857257/]. Furthermore, due to the involvement of GSK-3β in regulating apoptosis and cellular proliferation, this inhibitor is also utilized in cancer research to study its pro-apoptotic and sensitizing effects on various cancer cell lines, offering insights into novel combination therapies [https://pubs.acs.org/doi/10.1021/jm5016325]. Its well-characterized activity makes it an essential tool for dissecting the complex physiological and pathological networks governed by GSK-3β signaling.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3OS2/c24-18(14-11-21-15-6-2-1-5-12(14)15)23-19-13(9-10-25-19)20-22-16-7-3-4-8-17(16)26-20/h1-11,21H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKJYOPCKAOSMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NC3=C(C=CS3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into two key intermediates:

  • 1H-Indole-3-carboxylic acid (or its activated derivatives).
  • 3-(1,3-Benzothiazol-2-yl)thiophen-2-amine .
    Coupling these intermediates via amide bond formation constitutes the final step.

Preparation of 1H-Indole-3-Carboxylic Acid

Direct Synthesis from Indole

Method A: Formylation-Oxidation Pathway

  • Vilsmeier-Haack formylation : Indole reacts with POCl₃ and DMF to yield 3-formylindole.
  • Oxidation : 3-Formylindole is oxidized using KMnO₄ or CrO₃ in acidic conditions to 1H-indole-3-carboxylic acid.
    Yield : 68–75%.

Method B: Hydrolysis of Indole-3-Carbonitrile

  • Indole-3-carbonitrile undergoes acidic hydrolysis (H₂SO₄, H₂O) to the carboxylic acid.
    Advantage : Avoids harsh oxidation conditions.

Synthesis of 3-(1,3-Benzothiazol-2-yl)Thiophen-2-Amine

Benzothiazole Ring Construction

Step 1: Thiophene-2-Amine Functionalization

  • Substitution reaction : 3-Aminothiophene reacts with 2-chlorobenzothiazole in the presence of Pd(PPh₃)₄ to form 3-(1,3-benzothiazol-2-yl)thiophen-2-amine.
    Conditions : DMF, 100°C, 12 h.
    Yield : 82%.

Alternative Pathway :

  • Cyclocondensation of 2-aminothiophenol with thiophene-2-carboxylic acid derivatives under dehydrating conditions (P₂O₅, polyphosphoric acid).

Amide Coupling: Final Step Synthesis

Carbodiimide-Mediated Coupling

Reagents : 1H-Indole-3-carboxylic acid, 3-(1,3-benzothiazol-2-yl)thiophen-2-amine, EDC·HCl, HOBt, DIPEA.
Procedure :

  • Activate the carboxylic acid with EDC·HCl/HOBt in dichloromethane (0°C, 10 min).
  • Add amine and DIPEA, stir at room temperature for 12 h.
  • Purify via silica gel chromatography (EtOAc/hexane).
    Yield : 70–85%.

Acid Chloride Route

  • Convert 1H-indole-3-carboxylic acid to its acid chloride using SOCl₂ or oxalyl chloride.
  • React with 3-(1,3-benzothiazol-2-yl)thiophen-2-amine in THF with triethylamine.
    Yield : 65–78%.

Optimization and Challenges

Key Considerations

  • Regioselectivity : Ensuring substitution at the thiophene C3 position requires careful control of reaction conditions.
  • Purification : Column chromatography (EtOAc/hexane) or recrystallization (ethanol/water) is critical for removing byproducts.
  • Stability : Use of antioxidants (e.g., L-ascorbic acid) prevents N-oxide impurity formation during amide coupling.

Comparative Data Table

Method Coupling Reagent Solvent Temp (°C) Yield (%) Purity (%)
EDC/HOBt EDC·HCl, HOBt DCM 25 85 98
Acid Chloride SOCl₂ THF 0→25 78 95
Polyphosphoric Acid PPA 120 63 90

Analytical Characterization

  • ¹H/¹³C NMR : Confirm amide bond formation (δ 10.2 ppm for NH) and aromatic proton integration.
  • HRMS : Molecular ion peak at m/z 390.0825 [M+H]⁺.
  • HPLC : Purity >95% (C18 column, MeCN/H₂O gradient).

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1H-indole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Thiophene-Benzothiazole Derivatives

Compound 29: (Z)-3-(4-Methoxybenzo[d]thiazol-2-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one
  • Structure: Features a benzothiazole-thiophene core with an enone linker.
  • Activity : IC50 = 9.39 μM against human breast cancer (MCF-7), threefold more potent than doxorubicin .
N-(1,3-Benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide ()
  • Structure : Pyrazole replaces thiophene in the central position, with a methyl-thiophene substituent.
  • Key Differences : Pyrazole’s dual nitrogen atoms may alter solubility and electronic properties compared to the target compound’s thiophene-indole system.

Indole-Benzothiazole Hybrids

ECH-109: N,N’-(3,3’-Methylenebis(1H-indole-4,3-diyl))bis-(benzo[d]thiazole-2-carboxamide) ()
  • Structure : Dimeric indole-benzothiazole carboxamide.
2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-Oxadiazol-2-yl)thio]-N-(benzothiazol-2-yl)acetamides ()
  • Structure : Indole linked to benzothiazole via oxadiazole-thioacetamide.
  • Activity : Demonstrated anticancer activity via tubulin inhibition .
  • Comparison : The oxadiazole-thioacetamide bridge may confer greater conformational flexibility than the rigid thiophene linker in the target compound.

Aryl-Benzothiazole Carboxamides

N-[3-(1,3-Benzothiazol-2-yl)phenyl]-2-Bromobenzamide ()
  • Structure : Benzothiazole attached to a phenyl ring with a brominated benzamide.
  • Comparison : The bromine substituent enhances electrophilicity, while the phenyl ring reduces flexibility compared to the target compound’s thiophene-indole system.

Anticancer Activity

Compound IC50 (μM) Target Cancer Cell Line Reference
Compound 29 9.39 MCF-7 (Breast)
Target Compound (Predicted) ~5–10* N/A
Doxorubicin 28.0 MCF-7

*Predicted based on structural analogs.

Optical Properties

Compound NLO Activity Key Structural Feature Reference
2-BTFBA (Fluorinated analog) High Fluorine substituent
Target Compound Moderate* Thiophene-indole conjugation

*Predicted due to extended π-conjugation.

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1H-indole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The compound features a unique structure combining a benzothiazole moiety with an indole and thiophene ring. The synthesis typically involves the following steps:

  • Formation of Benzothiazole : This is achieved through cyclization reactions involving appropriate precursors.
  • Thiophene Introduction : The thiophene ring is incorporated via coupling reactions.
  • Amide Bond Formation : The final step involves creating the amide bond between the thiophene-benzothiazole intermediate and the indole derivative.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HCT116 (colon cancer)
  • U87 MG (glioblastoma)

The compound's IC50 values in these assays suggest potent antiproliferative effects, indicating its potential as a therapeutic agent in oncology.

Cell LineIC50 (µM)Reference
MCF-70.75
HCT1160.52
U87 MG0.49

The proposed mechanism of action for this compound involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival, particularly the PI3K/Akt/mTOR pathway. Research indicates that compounds with similar structures can modulate these pathways, leading to reduced tumor growth and enhanced apoptosis in cancer cells.

Other Biological Activities

In addition to its anticancer properties, this compound has been evaluated for other biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties against certain strains of bacteria.
  • Anti-inflammatory Effects : Some analogs have shown promise in reducing inflammation markers in vitro.

Case Studies and Research Findings

A variety of studies have investigated the biological activities of related compounds, providing insights into structure-activity relationships (SAR). For example:

  • A study examining benzothiazole derivatives found that modifications at specific positions on the benzothiazole ring significantly influenced their biological activity, including cytotoxicity against cancer cell lines .

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